molecular formula C17H32ClNO B12784845 alpha-Butyl-2-(methylamino)tricyclo(3.3.1.1(sup 3,7))decane-2-ethanol hydrochloride CAS No. 108736-87-4

alpha-Butyl-2-(methylamino)tricyclo(3.3.1.1(sup 3,7))decane-2-ethanol hydrochloride

Cat. No.: B12784845
CAS No.: 108736-87-4
M. Wt: 301.9 g/mol
InChI Key: LZLDGXQKMROQFW-UHFFFAOYSA-N
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Description

alpha-Butyl-2-(methylamino)tricyclo(3.3.1.1(sup 3,7))decane-2-ethanol hydrochloride: is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alpha-Butyl-2-(methylamino)tricyclo(3.3.1.1(sup 3,7))decane-2-ethanol hydrochloride typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Formation of the tricyclic core: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of functional groups: The butyl and methylamino groups are introduced through substitution reactions.

    Final modifications: The ethanol group is added, and the compound is converted to its hydrochloride salt form for stability and solubility.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethanol group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can modify the tricyclic core or the functional groups attached to it.

    Substitution: Various substitution reactions can occur, especially at the amino and hydroxyl groups.

Common Reagents and Conditions:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenating agents, alkylating agents.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: : The compound’s unique structure makes it a subject of interest for studying reaction mechanisms and developing new synthetic methodologies.

Biology: : It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

Industry: : Its stability and reactivity make it useful in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism by which alpha-Butyl-2-(methylamino)tricyclo(3.3.1.1(sup 3,7))decane-2-ethanol hydrochloride exerts its effects involves interactions with specific molecular targets. These could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Tricyclo[3.3.1.1(3,7)]decane derivatives: These compounds share the tricyclic core structure but differ in the functional groups attached.

    Adamantane derivatives: Similar in having a polycyclic structure, but with different ring systems and functional groups.

Uniqueness: : The uniqueness of alpha-Butyl-2-(methylamino)tricyclo(3.3.1.1(sup 3,7))decane-2-ethanol hydrochloride lies in its specific combination of functional groups and the tricyclic core, which confer distinct chemical and biological properties.

Properties

CAS No.

108736-87-4

Molecular Formula

C17H32ClNO

Molecular Weight

301.9 g/mol

IUPAC Name

1-[2-(methylamino)-2-adamantyl]hexan-2-ol;hydrochloride

InChI

InChI=1S/C17H31NO.ClH/c1-3-4-5-16(19)11-17(18-2)14-7-12-6-13(9-14)10-15(17)8-12;/h12-16,18-19H,3-11H2,1-2H3;1H

InChI Key

LZLDGXQKMROQFW-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC1(C2CC3CC(C2)CC1C3)NC)O.Cl

Origin of Product

United States

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